
Technical Guide: Spectroscopic Data &
Characterization of 5-Chloro-2,3-

difluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
5-Chloro-2,3-

difluoroisonicotinaldehyde

CAS No.: 1333319-52-0

Cat. No.: B1402973

Get Quote

Chemical Identity & Structural Profile[1][2]
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Property Data

IUPAC Name 5-Chloro-2,3-difluoropyridine-4-carbaldehyde

Common Name 5-Chloro-2,3-difluoroisonicotinaldehyde

CAS Registry Number 1333319-52-0

Molecular Formula

C

H

ClF

NO

Molecular Weight 177.54 g/mol

Physical State Pale yellow to off-white solid (low melting) or oil

Solubility
Soluble in DMSO, CDCl

, Acetone; sparingly soluble in water

Structural Analysis
The molecule consists of a pyridine ring with:

Nitrogen at position 1.[1]

Fluorine atoms at positions 2 and 3 (vicinal difluoro motif).

Aldehyde group (-CHO) at position 4.

Chlorine atom at position 5.[1][2][3][4][5]

Proton at position 6.[3][4]

This specific substitution pattern creates a unique electronic environment, making

F NMR and
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H NMR integration critical for distinguishing it from regioisomers (e.g., the 3,5-difluoro-2-chloro
isomer).

Synthesis & Origin (Context for Analysis)[5]
Understanding the synthetic origin is essential for anticipating impurities. This compound is

typically synthesized via Directed Ortho-Lithiation (DoM).

Synthetic Route[2][4][5][7][8]
Starting Material: 5-Chloro-2,3-difluoropyridine (CAS 89402-43-7).[1]

Reagent: Lithium Diisopropylamide (LDA) in THF at -78°C.

Mechanism: The fluorine at C3 directs lithiation to the C4 position (ortho to F, meta to Cl).

Quench: Dimethylformamide (DMF) is added to form the aldehyde.

Figure 1: Synthesis via Directed Ortho-Lithiation (DoM) targeting the C4 position.
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Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy[4]
[7]
The NMR profile is dominated by the coupling between the fluorine atoms and the remaining

protons.

H NMR (400 MHz, DMSO-d

or CDCl

)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.sigmaaldrich.com/JP/ja/product/aldrich/720208
https://www.benchchem.com/product/b1402973/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-data-characterization-of-5-chloro-2-3-difluoroisonicotinaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1402973?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


There are only two proton environments in the molecule.

Shift (

ppm)
Multiplicity Integral Assignment

Coupling
Constants (

)

10.20 – 10.35
Singlet (s) or fine

doublet
1H -CHO (Aldehyde)

May show small

long-range

coupling to F3 (

Hz).

8.30 – 8.50 Singlet (s) 1H
H-6 (Ring

Proton)

Located between

N and Cl.

Typically appears

as a singlet due

to lack of strong

coupling

partners.

Analyst Note: The chemical shift of the H-6 proton is diagnostic. In the related amide derivative

(5-chloro-2,3-difluoroisonicotinamide), this proton appears at 8.31 ppm.[6] The aldehyde group

is more electron-withdrawing, likely shifting this signal slightly downfield to ~8.40–8.50 ppm.

F NMR (376 MHz, CDCl

)
The two fluorine atoms are chemically non-equivalent and will show strong coupling.
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Shift (

ppm)*
Multiplicity Assignment Notes

-90.0 to -95.0 Doublet (d) F-2

Adjacent to Nitrogen.

Deshielded relative to

F-3.

-135.0 to -145.0 Doublet (d) F-3
Adjacent to Aldehyde

and F-2.

Note: Shifts are referenced to CFCl

(0 ppm). The

coupling constant is typically 20–30 Hz.

B. Mass Spectrometry (MS)[7]
Mass spectrometry provides confirmation of the molecular weight and the presence of the

chlorine atom via its isotopic signature.

Ionization Mode: ESI (Positive/Negative) or EI.

Molecular Ion (M): 177.

Isotopic Pattern: The presence of one Chlorine atom (

Cl/

Cl) creates a distinct 3:1 ratio between the M and M+2 peaks.
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m/z Peak Intensity Origin

177.0 100% (Base)

[M]

containing

Cl

179.0 ~32%

[M+2]

containing

Cl

149.0 Fragment
[M - CO]

(Loss of Carbonyl)

114.0 Fragment
[M - CO - Cl]

(Loss of Carbonyl + Cl)

C. Infrared Spectroscopy (IR)[7]
The IR spectrum is useful for verifying the functional groups, particularly the carbonyl and the

halogenated ring.

Wavenumber (cm

)
Vibration Mode Functional Group

1700 – 1720 Strong Stretch C=O (Aldehyde Carbonyl)

1580 – 1600 Medium Stretch C=N / C=C (Pyridine Ring)

1000 – 1100 Strong Stretch C-F (Aryl Fluoride)

700 – 800 Medium Stretch C-Cl (Aryl Chloride)

Experimental Protocols
Protocol 1: Sample Preparation for NMR
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To ensure high-resolution data and prevent aldehyde oxidation (to carboxylic acid):

Solvent: Use high-purity CDCl

(neutralized with K

CO

if acidic) or DMSO-d

.

Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.

Tube: Use a standard 5mm NMR tube.

Stability: Run the spectrum immediately. Aldehydes on electron-deficient rings are prone to

air oxidation, forming 5-chloro-2,3-difluoroisonicotinic acid (which would show a broad -

COOH proton at >12 ppm and loss of the 10.2 ppm signal).

Protocol 2: Purity Assessment (HPLC-UV)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (Pyridine ring absorption).

Retention Time: The aldehyde is less polar than the corresponding acid impurity but more

polar than the starting material (5-chloro-2,3-difluoropyridine).

References
World Intellectual Property Organization (WIPO). Method for the preparation of (1,2,4)-

triazolo(4,3-a)pyridines. WO2014210042A2. (Describes the lithiation protocol and analogous

amide characterization).
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CID 53394627 (5-Chloro-2,3-difluoroisonicotinaldehyde).

China National Intellectual Property Administration. Preparation method of [1,2,4]-
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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